Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
Target of Action
The compound contains a furan and a pyrazine moiety. Furan derivatives are known to exhibit a wide range of biological activities and can interact with various targets in the body . Pyrazine derivatives also have diverse biological activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have anti-fibrotic activities .
Pharmacokinetics
The presence of the furan ring and the ether oxygen in the compound could potentially improve the pharmacokinetic characteristics of the compound, optimizing solubility and bioavailability parameters .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if it has anti-fibrotic activity, it might inhibit the expression of collagen .
Advantages and Limitations for Lab Experiments
One advantage of using Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, the compound is relatively easy to synthesize and has moderate to good yields. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for cancer and neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods and exploring the compound's potential as a drug delivery system. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate can be synthesized through a reaction between 3-(furan-3-yl)pyrazin-2-amine and benzyl 2-amino-2-oxoacetate. The reaction is catalyzed by triethylamine and yields the desired compound in moderate to good yields.
Scientific Research Applications
Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate has been studied for its potential as a therapeutic agent in cancer treatment. Research has shown that the compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
benzyl N-[2-[[3-(furan-3-yl)pyrazin-2-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17(11-23-19(25)27-12-14-4-2-1-3-5-14)22-10-16-18(21-8-7-20-16)15-6-9-26-13-15/h1-9,13H,10-12H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPBFCFFCTZUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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